molecular formula C13H11ClF3N B7768339 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B7768339
M. Wt: 273.68 g/mol
InChI Key: ZFWMQBKNSLEWSN-UHFFFAOYSA-N
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Description

3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further modified with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a strong base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of trifluoromethyl iodide or trifluoromethyl bromide as reagents, with copper catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other functionalized biphenyl compounds .

Scientific Research Applications

3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylphenylamine: Similar structure but with different substitution patterns on the benzene ring.

    Trifluoromethylbiphenyl: Lacks the amine group but shares the biphenyl and trifluoromethyl moieties.

Uniqueness: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is unique due to the combination of the trifluoromethyl group, biphenyl structure, and amine functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMQBKNSLEWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660137
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-06-0
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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